molecular formula C34H32N4O2S2 B569872 Quetiapin EP-Verunreinigung W CAS No. 1800608-95-0

Quetiapin EP-Verunreinigung W

Katalognummer: B569872
CAS-Nummer: 1800608-95-0
Molekulargewicht: 592.776
InChI-Schlüssel: JFSABCRSSHMNCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is a complex organic compound that belongs to the class of benzothiazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes two benzothiazepine moieties connected by a piperazine ring, which imparts unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential as a modulator of biological pathways and interactions with proteins and enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

Quetiapine EP Impurity W, also known as UNII-6A7XK31L4X, is an atypical antipsychotic agent . The primary targets of this compound are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior .

Mode of Action

By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain mental health disorders .

Biochemical Pathways

Quetiapine EP Impurity W affects several biochemical pathways due to its antagonistic activity on D2 and 5HT2A receptors . This can lead to changes in the levels of various neurotransmitters in the brain, including dopamine and serotonin . The downstream effects of these changes can include reduced symptoms of psychosis and improved mood .

Pharmacokinetics

Quetiapine EP Impurity W is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration ranging from 1 to 2 hours . The absolute bioavailability is unknown, but the relative bioavailability from orally administered tablets compared with a solution is nearly complete . The drug is approximately 83% bound to plasma proteins . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of Quetiapine EP Impurity W’s action are complex and involve changes in neurotransmitter levels and receptor activity . These changes can lead to improvements in symptoms of mental health disorders such as schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

The action, efficacy, and stability of Quetiapine EP Impurity W can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, the compound’s action can be affected by the individual’s metabolic rate, the presence of other medications, and individual genetic factors that can influence drug metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) to form benzothiazepine intermediates . These intermediates are then further reacted with piperazine derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzothiazepine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine is unique due to its dual benzothiazepine moieties connected by a piperazine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.

Biologische Aktivität

O-Dibenzo[b,f][1,4]thiazepinyl quetiapine, commonly known as quetiapine, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. This compound exhibits a complex pharmacological profile characterized by its interaction with various neurotransmitter systems in the brain. This article delves into the biological activity of quetiapine, focusing on its receptor affinities, metabolic pathways, and clinical implications.

Pharmacological Profile

Quetiapine's pharmacological effects are attributed to its ability to interact with multiple neurotransmitter receptors, including:

  • Dopamine Receptors : Quetiapine acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. It has a rapid dissociation from these receptors, minimizing extrapyramidal side effects typically associated with other antipsychotics .
  • Serotonin Receptors : The compound also functions as a serotonin 5-HT2A receptor antagonist and a partial agonist at 5-HT1A receptors. This dual action may contribute to its efficacy in treating mood disorders and reducing psychotic symptoms .
  • Histamine and Adrenergic Receptors : Quetiapine exhibits significant antihistaminic properties through H1 receptor antagonism and also blocks α1-adrenergic receptors, which can lead to sedation and hypotension .

Binding Affinities

The binding affinities of quetiapine for various receptors are critical in understanding its biological activity. The following table summarizes key receptor interactions:

Receptor Type Action Binding Affinity (K_i in nM)
Dopamine D2Antagonist1000
Serotonin 5-HT2AAntagonist58
Serotonin 5-HT1APartial Agonist45
Histamine H1Antagonist10
α1-AdrenergicAntagonist100

Metabolism and Active Metabolites

Quetiapine is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4. Its major active metabolite, norquetiapine (N-desalkylquetiapine), possesses distinct pharmacological properties:

  • N-desalkylquetiapine shows higher affinity for norepinephrine transporters (NET) and serotonin receptors compared to quetiapine itself. It acts as a more potent antidepressant agent than quetiapine, suggesting that some therapeutic effects may arise from this metabolite .

Clinical Implications

Quetiapine is utilized in various clinical settings due to its broad spectrum of activity:

  • Schizophrenia Treatment : Its efficacy in managing both positive and negative symptoms makes it a first-line treatment option.
  • Bipolar Disorder : Quetiapine is effective in both manic and depressive episodes, providing mood stabilization with a favorable side effect profile compared to traditional mood stabilizers .

Case Studies

Several case studies highlight the diverse applications of quetiapine:

  • Case Study on Bipolar Disorder : A patient with recurrent depressive episodes showed significant improvement when switched from traditional antidepressants to quetiapine, demonstrating reduced depressive symptoms without triggering manic episodes.
  • Schizophrenia Management : In a cohort study involving patients with treatment-resistant schizophrenia, quetiapine was associated with improved outcomes when combined with other antipsychotics, particularly in reducing agitation and psychotic symptoms.

Eigenschaften

IUPAC Name

6-[4-[2-(2-benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2S2/c1-5-13-29-25(9-1)33(35-27-11-3-7-15-31(27)41-29)38-19-17-37(18-20-38)21-22-39-23-24-40-34-26-10-2-6-14-30(26)42-32-16-8-4-12-28(32)36-34/h1-16H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSABCRSSHMNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800608-95-0
Record name o-Dibenzo(b,f)(1,4)thiazepinyl quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800608950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DIBENZO(B,F)(1,4)THIAZEPINYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A7XK31L4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.